

# (3-Aminophenyl)(morpholino)methanone synthesis protocol

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## Compound of Interest

Compound Name: (3-Aminophenyl)  
(morpholino)methanone

Cat. No.: B171742

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An In-depth Technical Guide on the Synthesis of **(3-Aminophenyl)(morpholino)methanone**

This technical guide provides a comprehensive overview of the synthesis of **(3-Aminophenyl)(morpholino)methanone**, a key intermediate in the preparation of various active pharmaceutical ingredients. The primary synthetic route detailed herein involves a four-step process commencing from benzotrichloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Synthetic Pathway Overview

The synthesis of **(3-Aminophenyl)(morpholino)methanone** from benzotrichloride is a well-established four-step process.<sup>[1][2]</sup> The sequence involves:

- **Nitration and Hydrolysis:** Benzotrichloride is first nitrated to introduce a nitro group at the meta position, followed by hydrolysis of the trichloromethyl group to a carboxylic acid, yielding 3-nitrobenzoic acid.<sup>[1][2]</sup>
- **Acyl Chloride Formation:** The resulting 3-nitrobenzoic acid is then converted to its corresponding acyl chloride, 3-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride.<sup>[1][2]</sup>
- **Amidation:** 3-Nitrobenzoyl chloride is subsequently reacted with morpholine to form the amide, (3-nitrophenyl)(morpholino)methanone.<sup>[1][2]</sup>

- Reduction: Finally, the nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amine to yield the target compound, **(3-Aminophenyl)(morpholino)methanone**.[\[1\]](#)[\[2\]](#)

## Data Presentation

The following tables summarize the quantitative data associated with each step of the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Nitrobenzoic Acid

Starting Material	Reagents	Temperature	Reaction Time	Yield
Benzotrichloride	90% Nitric Acid, Sulfuric Acid	5-10°C	Not Specified	90-95% (selectivity for meta-isomer) <a href="#">[1]</a>

Table 2: Reaction Conditions and Yields for the Synthesis of 3-Nitrobenzoyl Chloride

Starting Material	Reagent	Temperature	Reaction Time	Yield
3-Nitrobenzoic Acid	Thionyl Chloride	Reflux (Steam Bath)	3 hours	80% <a href="#">[1]</a>

Table 3: Reaction Conditions and Yields for the Synthesis of (3-nitrophenyl)(morpholino)methanone

Starting Material	Reagents	Temperature	Reaction Time	Yield
3-Nitrobenzoyl Chloride	Morpholine, Triethylamine	Ambient	1 hour	80% <a href="#">[1]</a>

Table 4: Reaction Conditions and Yields for the Synthesis of **(3-Aminophenyl)(morpholino)methanone**

Starting Material	Reagents	Temperature	Reaction Time	Yield
(3-nitrophenyl) (morpholino)methanone	Iron Powder, Hydrochloric Acid	55-65°C	1-3 hours	70% <sup>[1]</sup>

## Experimental Protocols

### Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

Materials:

- Benzotrichloride
- Nitric Acid (90%)
- Sulfuric Acid (concentrated)
- Ice

Procedure:

- In a reaction vessel equipped with a stirrer and cooling bath, add benzotrichloride.
- Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to 90% nitric acid while cooling in an ice bath.
- Slowly add the nitrating mixture to the benzotrichloride while maintaining the temperature between 5-10°C.
- After the addition is complete, continue stirring for a specified time to ensure the completion of both nitration and hydrolysis of the trichloromethyl group.
- Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.
- Filter the precipitate, wash with cold water, and dry.

- Purification can be achieved by column chromatography.<sup>[1]</sup>

## Step 2: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid

Materials:

- 3-Nitrobenzoic Acid
- Thionyl Chloride
- Round-bottom flask with reflux condenser

Procedure:

- Place 3-nitrobenzoic acid in a round-bottom flask.
- Add an excess of thionyl chloride.
- Fit the flask with a reflux condenser and heat the mixture on a steam bath for 3 hours.<sup>[3]</sup>
- After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
- The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification. A yield of approximately 80% is expected.<sup>[1]</sup>

## Step 3: Synthesis of (3-nitrophenyl)(morpholino)methanone

Materials:

- 3-Nitrobenzoyl Chloride
- Morpholine
- Triethylamine
- Dichloromethane (DCM)

- Water

Procedure:

- In a flask, dissolve morpholine and triethylamine in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a solution of 3-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[\[4\]](#)
- Quench the reaction by adding water.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude (3-nitrophenyl)(morpholino)methanone.
- The product can be purified by column chromatography to achieve an 80% yield.[\[1\]](#)

## Step 4: Synthesis of (3-Aminophenyl)(morpholino)methanone

Materials:

- (3-nitrophenyl)(morpholino)methanone
- Iron powder
- Hydrochloric acid (concentrated)
- Ethanol
- Sodium hydroxide solution (10%)

- Dichloromethane

#### Procedure:

- In a round-bottom flask, suspend (3-nitrophenyl)(morpholino)methanone in a mixture of ethanol and water.
- Add iron powder to the suspension.
- Heat the mixture and then add concentrated hydrochloric acid dropwise.
- After the addition, maintain the reaction at 55-65°C for 1-3 hours.<sup>[5]</sup>
- Upon completion of the reaction, cool the mixture and filter through a bed of celite to remove the iron residues.
- Basify the filtrate with a 10% sodium hydroxide solution.
- Extract the product with dichloromethane.
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **(3-Aminophenyl)(morpholino)methanone** with a 70% yield.<sup>[1]</sup>

## Visualizations

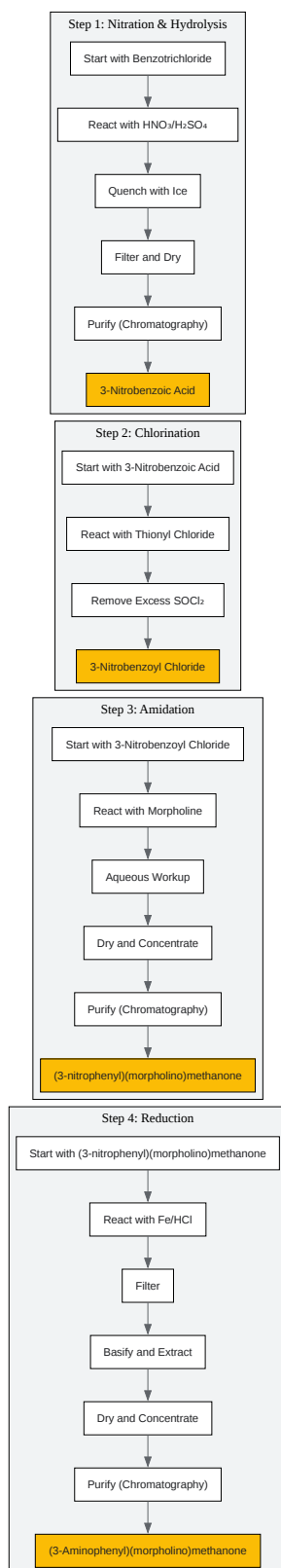
### Synthesis Pathway



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Caption: Overall synthetic route for **(3-Aminophenyl)(morpholino)methanone**.

## Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

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